molecular formula C13H27NOSi B15443182 Tri-tert-butyl(isocyanato)silane CAS No. 69322-37-8

Tri-tert-butyl(isocyanato)silane

Cat. No.: B15443182
CAS No.: 69322-37-8
M. Wt: 241.44 g/mol
InChI Key: CKSUPUOGTOQWDA-UHFFFAOYSA-N
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Description

Tri-tert-butyl(isocyanato)silane (CAS 69322-37-8) is a specialized organosilicon compound with the molecular formula C13H27NOSi and a molecular weight of 241.44500 . This reagent features a reactive isocyanato group (-N=C=O) coordinated with a sterically hindered tri-tert-butylsilyl group, making it a valuable building block in materials science and synthetic chemistry. Its primary research value lies in its dual functionality; the isocyanato group is highly electrophilic and readily undergoes addition reactions with nucleophiles like alcohols and amines to form urethane or urea linkages, while the bulky silyl group can be utilized for steric protection or to modulate the properties of synthesized materials . This reactivity makes it a promising candidate for developing novel silane primers, which are critical for enhancing adhesion between organic resins and inorganic substrates in dental and industrial composites . Researchers also employ it in the synthesis of advanced silicon-based polymers, hybrid materials, and as a precursor for further functionalized silane derivatives. As a fine chemical intermediate, it is supplied with guaranteed purity and consistency for research applications. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

69322-37-8

Molecular Formula

C13H27NOSi

Molecular Weight

241.44 g/mol

IUPAC Name

tritert-butyl(isocyanato)silane

InChI

InChI=1S/C13H27NOSi/c1-11(2,3)16(14-10-15,12(4,5)6)13(7,8)9/h1-9H3

InChI Key

CKSUPUOGTOQWDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of Tri-tert-butyl(isocyanato)silane with analogous compounds:

Compound Structure Substituents Key Properties Applications References
This compound (t-Bu)₃Si-NCO 3 tert-butyl, 1 isocyanato High steric hindrance, slow hydrolysis, thermal stability Specialty adhesives, high-temperature composites
Trimethylsilyl isocyanate (CH₃)₃Si-NCO 3 methyl, 1 isocyanato High volatility, rapid reactivity, hazardous Organic synthesis (isocyanate precursor)
Triethoxysilyl isocyanate (EtO)₃Si-NCO 3 ethoxy, 1 isocyanato Fast hydrolysis, forms siloxane networks Coupling agent in polymers, coatings
Trichloroacetyl isocyanate Cl₃C-C(O)-NCO Acyl isocyanate (non-silyl) Electrophilic, reacts with amines/alcohols Peptide synthesis, pharmaceutical intermediates
Key Observations:
  • Steric Effects : The tert-butyl groups in this compound hinder nucleophilic attacks on the silicon center, contrasting with trimethylsilyl or triethoxysilyl analogs, which react more readily with moisture or nucleophiles .
  • Hydrolysis Stability: Triethoxysilyl isocyanate hydrolyzes rapidly to form silanol (Si-OH) bonds, enabling adhesion to inorganic substrates. This compound’s hydrolysis is slower, favoring applications requiring delayed curing or moisture resistance .
  • Thermal Stability : The bulky tert-butyl groups enhance thermal stability compared to smaller alkyl or alkoxy substituents, which decompose at lower temperatures .

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